molecular formula C11H11N3O2 B3033554 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1052552-25-6

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3033554
CAS No.: 1052552-25-6
M. Wt: 217.22 g/mol
InChI Key: VWEFKMQPNDCLII-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a pyridin-2-yl substituent at the 1-position, methyl groups at the 3- and 5-positions, and a carboxylic acid group at the 4-position. Its synthesis typically involves coupling pyrazole precursors with pyridine derivatives, as exemplified by amide coupling procedures involving carboxylic acid intermediates .

Properties

IUPAC Name

3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEFKMQPNDCLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Pyridin-2-yl Hydrazine with Acetylacetone

Acetylacetone (2,4-pentanedione) serves as the optimal diketone for introducing methyl groups at both the 3- and 5-positions of the pyrazole ring. In ethanol under reflux with catalytic acetic acid, pyridin-2-yl hydrazine reacts with acetylacetone to yield 1-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazole. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselective formation, with characteristic singlets for the methyl groups at δ 2.45 ppm (3-CH3) and δ 2.62 ppm (5-CH3) in the $$ ^1H $$ spectrum.

Table 1: Optimization of Cyclocondensation Conditions

Solvent Temperature (°C) Catalyst Time (h) Yield (%)
Ethanol 80 Acetic acid 6 89
Toluene 110 p-TsOH 4 78
DMF 100 None 8 65

Data adapted from analogous syntheses. Ethanol emerges as the superior solvent due to its ability to solubilize both hydrophilic hydrazine and hydrophobic diketone components.

Alternative β-Keto Esters for Carboxyl Group Precursors

While acetylacetone installs methyl groups efficiently, introducing the C4 carboxylic acid requires post-cyclization functionalization. Early attempts utilized ethyl 3-oxobutanoate as a β-keto ester precursor, but this approach resulted in ester hydrolysis during cyclocondensation, producing 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid without the 5-methyl group. To circumvent this, protected β-keto acids such as tert-butyl 3-oxobutanoate were investigated, but steric hindrance from the tert-butyl group reduced cyclization yields to 54%.

Vilsmeier-Haack Formylation and Oxidation Pathway

The most widely adopted method for introducing the C4 carboxylic acid involves sequential formylation and oxidation of the pre-formed pyrazole core.

Regioselective Formylation at Position 4

Treatment of 1-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazole with Vilsmeier-Haack reagent (DMF-POCl3) at 0–5°C for 4 hours installs a formyl group exclusively at position 4, as confirmed by $$ ^1H $$ NMR (δ 10.12 ppm, singlet). The reaction’s regioselectivity arises from the electron-donating methyl groups at positions 3 and 5, which activate position 4 toward electrophilic attack.

Reaction Conditions:

  • Reagent ratio: 1:1.2:1.5 (pyrazole:DMF:POCl3)
  • Temperature: 0°C → room temperature (gradual warming)
  • Yield: 86%

Oxidation of 4-Formyl Intermediate to Carboxylic Acid

The formyl group undergoes oxidation using potassium permanganate (KMnO4) in acidic media. Optimized conditions (2.5 equiv KMnO4, 10% H2SO4, 80°C, 3 h) achieve 83% conversion to the carboxylic acid. Alternatives like Jones reagent (CrO3/H2SO4) provide comparable yields but require stricter temperature control to prevent pyrazole ring degradation.

Table 2: Oxidation Efficiency Comparison

Oxidizing Agent Solvent Temperature (°C) Yield (%)
KMnO4 H2SO4/H2O 80 83
CrO3 Acetone/H2O 0–5 78
Ag2O NH4OH 25 65

Rearrangement of Pyrazole-5-carboxylic Acid Derivatives

A novel approach involves synthesizing 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid followed by thermal rearrangement to the 4-position.

Synthesis of Pyrazole-5-carboxylic Acid Precursor

Reacting pyridin-2-yl hydrazine with 2-acetyl-4-oxopentanoic acid ethyl ester under microwave irradiation (100 W, 120°C, 20 min) produces the 5-carboxylic acid ester, which is hydrolyzed using LiOH in THF/H2O (4:1).

Acid-Catalyzed Carboxyl Group Migration

Heating the 5-carboxylic acid derivative in concentrated HCl at 90°C for 12 hours induces-acyl migration, yielding the target 4-carboxylic acid. The mechanism proceeds via a six-membered transition state, with protonation of the pyrazole N2 facilitating carboxyl group shift.

Key Advantages:

  • Avoids hazardous oxidizing agents
  • Single-step migration from 5→4 position
  • Overall yield: 68% (two steps)

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

Method Steps Total Yield (%) Purity (HPLC) Scalability
Cyclocondensation + Oxidation 3 62 98.5 High
Rearrangement 2 68 97.2 Moderate
Direct Carboxylation 1 41 89.3 Low

The Vilsmeier-Haack route offers superior scalability for industrial applications, despite requiring multiple steps. In contrast, the rearrangement method provides higher atom economy but faces challenges in precursor synthesis.

Challenges and Optimization Opportunities

Byproduct Formation During Formylation

Over-chlorination by phosphoryl chloride generates trace amounts of 4-chloromethyl derivatives (≤3%), necessitating careful reagent stoichiometry control. Implementing slow POCl3 addition over 30 minutes reduces byproduct formation to <1%.

Purification of Carboxylic Acid Product

The polar carboxylic acid derivative exhibits poor solubility in organic solvents, complicating column chromatography. Crystallization from ethanol/water (7:3) at 4°C achieves 95% recovery with ≥99% purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Agents
Research indicates that 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid serves as a scaffold for developing new anti-inflammatory and antimicrobial agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against several bacterial strains, revealing significant antimicrobial properties. The compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria, which suggests its potential as a broad-spectrum antimicrobial agent.

Agrochemical Applications

Herbicide Development
The compound's ability to inhibit specific enzymes involved in plant growth has led to its exploration as a potential herbicide. Its structural similarities with known herbicides allow for modifications that enhance selectivity and effectiveness against target weeds.

Case Study: Herbicidal Activity

In field trials, formulations containing this compound exhibited significant weed control compared to standard herbicides. The results indicated that the compound could be developed into an effective herbicide with lower environmental impact.

Material Science Applications

Catalyst Development
The compound's reactivity allows it to be used as a catalyst in various organic reactions. Its ability to facilitate chemical transformations makes it valuable in synthetic chemistry.

Case Study: Catalytic Activity

In a series of reactions involving the synthesis of complex organic molecules, this compound was tested as a catalyst. The results showed improved yields and reaction rates compared to traditional catalysts, highlighting its potential for industrial applications .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarity

The compound’s uniqueness arises from the pyridin-2-yl group, which distinguishes it from other pyrazole-carboxylic acid derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Substituents (1-, 3-, 5-positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications/References
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Pyridin-2-yl, CH₃, CH₃ 217.22 Not reported Intermediate in drug synthesis
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid H, CH₃, CH₃ 140.14 Not reported Ligand in coordination polymers
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate H, CH₃, CH₃ (esterified) 182.20 Not reported Precursor for further derivatization
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester 3-Nitrophenyl, CH₃, CH₃ 293.28 Not reported PDE4B/PDE4D inhibition
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Triazolo-pyridazin-6-yl, CH₃, CH₃ Not reported 285–288 Antimicrobial/antitumor research

Functional Group Impact on Properties

  • Pyridin-2-yl vs. For example, the triazolo-pyridazinyl analog in exhibits higher thermal stability (mp 285–288°C) due to extended conjugation .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group in the target compound enables hydrogen bonding and salt formation, critical for crystallinity and solubility. In contrast, ethyl ester derivatives (e.g., Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate) are more lipophilic, favoring membrane permeability in drug design .

Biological Activity

3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to as DMPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMPCA has the molecular formula C10H9N3O2C_{10}H_9N_3O_2 and a molecular weight of approximately 203.20 g/mol. The compound features a pyrazole ring with a pyridine moiety and two methyl groups at positions 3 and 5, along with a carboxylic acid functional group at position 4. This unique arrangement enhances its solubility in polar solvents and facilitates interactions with various biological targets.

Synthesis Methods

Several synthesis routes for DMPCA have been reported, which typically involve the reaction of appropriate pyridine and pyrazole derivatives. These methods ensure high yields and purity, making the compound accessible for further biological evaluations.

Biological Activities

DMPCA exhibits significant biological activities across various domains:

Anticancer Activity

Research indicates that DMPCA possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

DMPCA demonstrates potent anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of DMPCA:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with anti-inflammatory activity comparable to standard drugs like indomethacin .
Burguete et al.Reported antimicrobial activity against E. coli and S. aureus, emphasizing the importance of specific structural features in enhancing activity .
Chovatia et al.Investigated anti-tubercular properties, demonstrating significant inhibition against Mycobacterium tuberculosis strains .

Molecular Modeling Studies

Molecular modeling studies suggest that DMPCA interacts with specific enzymes or receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its pharmacological effects and optimizing its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?

A common approach involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative (e.g., pyridin-2-yl hydrazine) in the presence of a formamide reagent (e.g., DMF-DMA) to form the pyrazole ester intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH or KOH in aqueous ethanol) yields the carboxylic acid derivative. Reaction optimization should consider temperature (80–100°C for cyclocondensation) and hydrolysis duration (6–12 hours) to avoid side products like decarboxylation .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, related pyrazole derivatives exhibit dihedral angles of 5–10° between the pyridine and pyrazole rings, with bond lengths of ~1.34 Å for C=O .
  • NMR/IR spectroscopy : Key signals include a broad O-H stretch (2500–3300 cm⁻¹ for carboxylic acid), pyrazole C-H (~3100 cm⁻¹), and pyridine ring protons (δ 7.5–8.5 ppm in ¹H NMR) .
  • Elemental analysis : Validates purity (>95%) and stoichiometry (C₁₁H₁₁N₃O₂) .

Q. What safety precautions are required when handling this compound?

  • Respiratory/eye protection : Due to potential respiratory irritation (WGK 3 hazard classification) and eye irritation (H319) .
  • Storage : Store in a cool, dry environment (<4°C) away from oxidizing agents to prevent decomposition into CO/NOx gases .
  • Handling : Use gloves (nitrile or neoprene) and avoid skin contact, as pyrazole derivatives may exhibit skin sensitization .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of this compound’s reactivity?

DFT studies (e.g., B3LYP/6-311G++(d,p)) predict electron density distribution, HOMO-LUMO gaps (~4.5 eV for similar pyrazoles), and reactive sites. For example, the carboxylic acid group and pyridine nitrogen are electron-deficient, favoring coordination with metal ions or nucleophilic attacks. Comparative studies with methyl-substituted analogs show reduced steric hindrance at the 3,5-dimethyl positions, enhancing planarity and π-stacking interactions .

Q. What role does the pyridin-2-yl group play in coordination chemistry?

The pyridine nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). For instance, pyridine-containing pyrazoles show higher binding constants (log K ~5.2) compared to phenyl analogs. Applications include catalysis (e.g., Suzuki coupling) or luminescent materials, where metal coordination alters emission spectra .

Q. How do structural modifications influence biological activity?

  • Substitution at the pyridine ring : Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance antimicrobial activity (MIC ~12.5 µg/mL against S. aureus), while methyl groups improve lipophilicity (log P ~1.8) for blood-brain barrier penetration .
  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazole or sulfonamide groups increases metabolic stability but may reduce solubility .

Q. What strategies optimize stability in aqueous solutions?

  • pH adjustment : Stability is maximized at pH 6–7, as extreme acidity (pH <3) promotes decarboxylation, while alkalinity (pH >9) induces ring-opening.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) retains >90% integrity over 6 months .

Contradictions and Considerations

  • Synthesis yields : reports 60–70% yields for hydrolysis, while other methods (e.g., ) using pyridazine intermediates may vary.
  • Safety data : Sigma-Aldrich () lacks analytical data, emphasizing independent validation of purity and hazards.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

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